molecular formula C7H12Cl2N4O2 B6191802 (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid dihydrochloride CAS No. 2648901-75-9

(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid dihydrochloride

Cat. No.: B6191802
CAS No.: 2648901-75-9
M. Wt: 255.1
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Description

(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid dihydrochloride is a synthetic organic compound that features a pyrrolidine ring substituted with a 1H-1,2,3-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral pyrrolidine derivative and an azide compound.

    Click Chemistry:

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

    Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole ring or the pyrrolidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the triazole ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its triazole ring, which can mimic natural substrates.

Medicine

Medically, the compound has potential applications as a pharmaceutical intermediate. The triazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid: The free base form of the compound.

    (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxamide: An amide derivative with similar structural features.

    (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid methyl ester: A methyl ester derivative used in different synthetic applications.

Uniqueness

The dihydrochloride form of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid is unique due to its enhanced solubility and stability, making it more suitable for certain applications in medicinal chemistry and industrial processes.

This detailed overview provides a comprehensive understanding of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid dihydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2648901-75-9

Molecular Formula

C7H12Cl2N4O2

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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